Solvent Orange 60

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Material Science:

Some studies have explored 12H-Phthaloperin-12-one's potential as a luminescent material. Its ability to emit light upon absorbing energy makes it a candidate for applications like organic light-emitting diodes (OLEDs) and sensors. However, research in this field is still in its early stages, and further investigation is needed to assess its feasibility and efficiency [].

Organic Synthesis:

12H-Phthaloperin-12-one can serve as a starting material for the synthesis of other perimidine derivatives []. Perimidines are a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. However, 12H-Phthaloperin-12-one is not widely used in this context, and other starting materials might be preferred.

Environmental Monitoring:

Due to its presence in some dyes and pigments, 12H-Phthaloperin-12-one has been identified as a potential environmental contaminant. Research has focused on developing methods for its detection and monitoring in various environmental matrices like water and soil [, ].

Solvent Orange 60 is a synthetic organic compound classified as a perinone-type dye, with the chemical formula and a molecular weight of approximately 270.2848 g/mol. It appears as an orange powder that is insoluble in water but slightly soluble in various organic solvents such as ethanol, chloroform, benzene, toluene, and xylene . This compound is primarily utilized in the coloring of plastics, notably polystyrene and acrylonitrile-butadiene-styrene (ABS) resin, and is commonly found in products like spectacle frames .

- Toxicity: Data on the specific toxicity of 12H-Phthaloperin-12-one is limited. However, its structural similarity to some aromatic amines suggests potential concerns for long-term exposure [].

- Flammability: The compound is predicted to have a moderate flash point, indicating flammability at high temperatures.

- Regulations: The European Chemicals Agency (ECHA) has registered 12H-Phthaloperin-12-one under REACH regulations, suggesting potential environmental or health concerns [].

The synthesis of Solvent Orange 60 involves a reaction between phthalic anhydride and 1,8-naphthylenediamine in the presence of hydrochloric acid and a polar organic solvent. The reaction typically requires heating to reflux for 8 to 15 hours, followed by filtration and neutralization of the filtrate . The general reaction can be summarized as follows:

- Formation of the dye:

This process highlights the importance of controlling reaction conditions to achieve high yield and purity of Solvent Orange 60.

Solvent Orange 60 has been identified as a potent contact sensitizer. Studies indicate that it can cause allergic contact dermatitis, particularly in individuals who have prolonged exposure to products containing this dye. Notably, cases have been reported where users experienced dermatitis after wearing spectacle frames colored with Solvent Orange 60 . In a retrospective study involving patch tests on patients with suspected allergies, Solvent Orange 60 was confirmed as a causative agent in multiple instances .

The synthesis methods for Solvent Orange 60 generally involve:

- Reactants: Phthalic anhydride and 1,8-naphthylenediamine.

- Catalyst: Hydrochloric acid (10-20 times the mass of the naphthylenediamine).

- Solvents: A polar organic solvent miscible with water.

- Conditions: Heating to reflux for several hours.

A notable method emphasizes using water-phase techniques to enhance product quality while reducing costs .

Solvent Orange 60 stands out due to its specific applications in plastics and its significant allergenic potential compared to other dyes that may not have such pronounced biological effects .

Interaction studies have focused on the allergenic properties of Solvent Orange 60. Research indicates that individuals exposed to this dye through products like eyeglass frames may develop allergic reactions. Patch testing has shown varying degrees of sensitivity among individuals, highlighting the need for awareness regarding its use in consumer products . Furthermore, studies utilizing gas chromatography-mass spectrometry confirmed the presence of Solvent Orange 60 in products associated with allergic reactions .

Chemical Identity and Registry Information

Solvent Orange 60 (C.I. 564100) is a synthetic organic dye classified under the perinone family. Its molecular formula is $$ \text{C}{18}\text{H}{10}\text{N}_{2}\text{O} $$, with a molecular weight of 270.28 g/mol. The compound is registered under two CAS numbers: 6925-69-5 (primary) and 61969-47-9 (deprecated). The dual CAS identifiers reflect historical nomenclature adjustments, with the former representing the purified trans-isomer and the latter associated with earlier mixed-isomer formulations. The European Inventory of Existing Commercial Chemical Substances (EINECS) designation is 230-049-5.

Structural Classification within Perinone Dyes

Solvent Orange 60 belongs to the perinone class, characterized by a fused polycyclic structure derived from naphthalene-1,8-diamine and phthalic anhydride condensation. Its systematic IUPAC name is isoindolo[2,1-a]perimidin-12-one, featuring a planar π-conjugated system with two benzimidazole rings fused to a central naphthalene core. This trans-configuration distinguishes it from the cis-isomer (Pigment Red 194), which exhibits distinct spectral and solubility properties.

Nomenclature Systems and Variants

The dye is recognized by multiple synonyms, including Macrolex Orange 3G, Oil Orange 60, and Transparent Orange 3G. In the Colour Index (C.I.) system, it is designated C.I. Solvent Orange 60, reflecting its primary application in non-aqueous media. Industrial variants often include additives to enhance compatibility with polymers, though the core structure remains consistent.

Historical Development

Discovery and Initial Characterization

Perinone derivatives were first synthesized in 1924 by German chemists Wilhelm Eckert and Heinrich Greune at Hoechst AG. Initial preparations yielded a mixture of cis- and trans-isomers, marketed as Indanthren Scarlet GG. Solvent Orange 60 emerged as the isolated trans-isomer following advancements in separation techniques, notably fractional crystallization from sulfuric acid or potassium hydroxide/ethanol solutions.

Evolution of Synthetic Methodologies

Early synthesis involved condensing naphthalene-1,8-diamine with phthalic anhydride in acetic acid. Modern protocols, such as those in patent CN101565556A, optimize yield (≥95%) using hydrochloric acid catalysts, polar organic solvents (e.g., dimethylformamide), and non-ionic surfactants. Key reaction parameters include:

| Parameter | Optimal Range |

|---|---|

| Reaction Temperature | 70–80°C (reflux) |

| Reaction Time | 8–15 hours |

| Molar Ratio (Diamine:Anhydride) | 1:1 |

| Catalyst Concentration | 0.01–2% of reaction medium |

These methods reduce byproducts and improve purity compared to early industrial processes.

Chronology of Industrial Implementation

- 1926: Commercial production begins as a vat dye for textiles.

- 1950s: Adoption as a pigment in plastics, driven by its thermal stability (>300°C).

- 2000s: Expansion into engineering polymers (e.g., ABS, PC, PET) due to superior lightfastness (ISO rating 7–8).

Relationship to Perinone Dye Family

Structural Comparison with Related Perinones

Solvent Orange 60 shares its core perinone skeleton with Pigment Orange 43 (trans) and Pigment Red 194 (cis). Structural variations arise from:

- Substituent Position: The trans-isomer’s linear arrangement enhances planarity, improving intermolecular π-stacking.

- Functional Groups: Unlike halogenated perinones (e.g., Pigment Red 190), Solvent Orange 60 lacks electron-withdrawing groups, resulting in a bathochromic shift.

Comparative Properties within Dye Class

| Property | Solvent Orange 60 | Pigment Orange 43 | Pigment Red 194 |

|---|---|---|---|

| λmax (nm) | 284.6 | 556 | 520 |

| Melting Point (°C) | 228–232 | 350 | 340 |

| Solubility in Toluene | 5 g/L | <0.1 g/L | <0.1 g/L |

The dye’s moderate solubility in organic solvents (e.g., toluene, dichloromethane) distinguishes it from insoluble pigment-grade perinones.

Position in Colorant Classification Systems

In the Colour Index, Solvent Orange 60 is categorized under Solvent Dyes (SO) due to its non-ionic nature and compatibility with hydrophobic matrices. It occupies a niche between low-cost azodyes and high-performance pigments, offering balanced cost and durability. Regulatory classifications, such as the U.S. EPA’s Toxic Substances Control Act (TSCA), list it as non-hazardous under standard handling conditions.

Molecular Structure and Classification

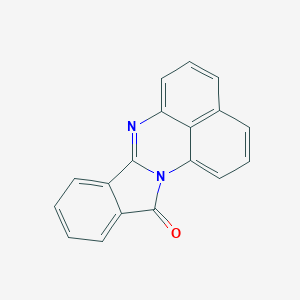

Fundamental Structural Features (C₁₈H₁₀N₂O)

Solvent Orange 60 possesses the molecular formula C₁₈H₁₀N₂O with a molecular weight of 270.28-270.3 grams per mole [1] [2] [3]. The compound is systematically named 12H-Isoindolo[2,1-a]perimidin-12-one according to International Union of Pure and Applied Chemistry nomenclature [1] [3]. This designation reflects its complex polycyclic structure consisting of fused aromatic ring systems.

The fundamental structural architecture of Solvent Orange 60 belongs to the perinone class of compounds, characterized by the condensation product of naphthalene tetracarboxylic acid derivatives with aromatic diamines [2] [8]. The molecule exhibits a rigid planar configuration due to the extensive conjugation across its aromatic framework. The canonical Simplified Molecular Input Line Entry System representation is C1=CC=C2C(=C1)C3=NC4=CC=CC5=C4C(=CC=C5)N3C2=O [3].

The structural framework comprises three distinct aromatic domains: a benzene ring system, a naphthalene unit, and a central imidazoline ring containing the characteristic carbonyl functionality [2] [8]. This arrangement creates an extended pi-electron system that is responsible for the compound's distinctive optical properties and chemical behavior.

Electronic Structure and Bonding

The electronic structure of Solvent Orange 60 is dominated by an extensive delocalized pi-electron system spanning the entire molecular framework [18] [21]. The compound contains two hydrogen bond acceptors and exhibits a topological polar surface area of 32.7 square angstroms [3]. These parameters indicate moderate polarity concentrated primarily around the carbonyl oxygen and nitrogen atoms within the heterocyclic rings.

The bonding pattern involves aromatic conjugation across multiple ring systems, creating a stable electronic configuration [18] [21]. The central carbonyl group serves as an electron-withdrawing moiety, while the nitrogen-containing heterocycles contribute electron density to the overall system [18]. This electronic arrangement results in charge transfer characteristics that significantly influence the compound's optical absorption properties.

The molecular orbital distribution shows significant overlap between adjacent aromatic systems, facilitating electron delocalization [17] [21]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are characteristic of extended conjugated systems, contributing to the compound's visible light absorption in the orange spectral region [17] [21].

Computational Chemistry Perspectives

Computational studies using density functional theory methods have provided insights into the electronic structure and stability of perinone-type compounds similar to Solvent Orange 60 [7] [15]. These calculations reveal that the planar configuration is energetically favored due to optimal orbital overlap between adjacent aromatic rings [7] [15].

Theoretical investigations indicate that the electronic transitions responsible for color arise from pi to pi-star excitations within the conjugated framework [7] [26]. The calculated transition energies are consistent with experimental absorption spectra showing maximum absorption in the visible orange region [7] [26]. Molecular electrostatic potential surfaces demonstrate electron-rich regions around the nitrogen atoms and electron-deficient areas near the carbonyl carbon [7].

Computational analysis of vibrational frequencies provides theoretical support for experimental spectroscopic assignments [15] [25]. The calculated infrared spectrum shows characteristic carbonyl stretching vibrations and aromatic carbon-carbon bond vibrations consistent with the proposed structure [15] [25].

Physical Properties

Melting Point and Thermal Behavior

Solvent Orange 60 exhibits a melting point range of 230-250 degrees Celsius, indicating high thermal stability [4] [13]. The compound demonstrates exceptional heat resistance, maintaining structural integrity at temperatures up to 300-320 degrees Celsius for extended periods [4] [8] [12]. This thermal stability makes it suitable for high-temperature processing applications in polymer systems.

Differential scanning calorimetry studies reveal a sharp melting endotherm consistent with a well-defined crystalline structure [4] [13]. The thermal decomposition temperature significantly exceeds the melting point, indicating substantial thermal margin before degradation occurs [12] [39]. Under controlled heating conditions, the compound shows minimal volatile matter content of less than 1.0 percent at 105 degrees Celsius [12] [13].

The thermal behavior varies depending on the surrounding matrix, with pure compound showing higher stability compared to polymer-incorporated forms [5]. In polystyrene matrices, thermal resistance reaches 300 degrees Celsius, while in acrylonitrile butadiene styrene systems, stability extends to 280 degrees Celsius [5]. Polycarbonate applications demonstrate the highest thermal tolerance at 350 degrees Celsius [5].

Solubility Characteristics in Various Media

The solubility profile of Solvent Orange 60 demonstrates characteristic behavior of organic dyes with limited aqueous solubility but appreciable dissolution in organic solvents [2] [4] [8]. The compound is essentially insoluble in water, with water-soluble content not exceeding 1.0 percent [12] [13]. This hydrophobic character is consistent with its extensive aromatic structure and minimal polar functionality.

In organic solvents, Solvent Orange 60 shows variable solubility depending on solvent polarity and aromatic character [4] [8]. Acetone and butyl acetate provide good solubility with ratings of 1 on standard scales [4]. Moderately polar solvents such as dichloromethane and ethyl alcohol show intermediate solubility with ratings of 0.5 [4]. Aromatic solvents including toluene, benzene, and xylene demonstrate limited but measurable solubility [2] [8].

| Solvent | Solubility Rating | Character |

|---|---|---|

| Water | Insoluble | Hydrophobic |

| Acetone | 1 | Good |

| Butyl Acetate | 1 | Good |

| Toluene | 0.3 | Limited |

| Dichloromethane | 0.5 | Moderate |

| Ethanol | Slightly soluble | Organic |

The solubility behavior directly influences processing methods and application techniques in various industrial formulations [4] [8].

XLogP3

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 2237 of 2276 companies (only ~ 1.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

61725-13-1

61969-47-9

Wikipedia

General Manufacturing Information

12H-Phthaloperin-12-one: ACTIVE